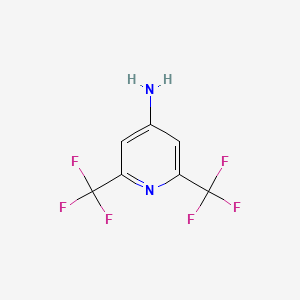

2,6-Bis-trifluoromethyl-pyridin-4-ylamine

Descripción general

Descripción

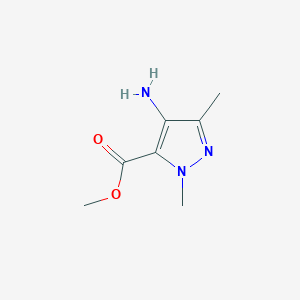

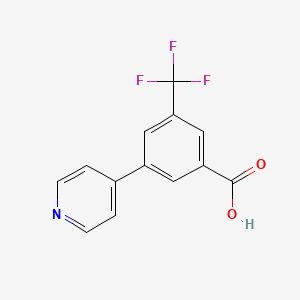

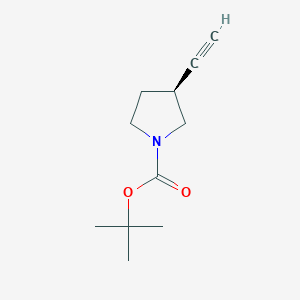

2,6-Bis-trifluoromethyl-pyridin-4-ylamine is a chemical compound that belongs to the group of pyridine derivatives. It has a molecular formula of C7H4F6N2 and a molecular weight of 230.11 .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 230.11 and a molecular formula of C7H4F6N2 .Aplicaciones Científicas De Investigación

Complexation and Interaction Studies

- 2,6-Bis-trifluoromethyl-pyridin-4-ylamine and similar compounds demonstrate significant intermolecular hydrogen bonding capabilities. These interactions are greatly influenced by the size of the acyl substituent, which plays a crucial role in the formation of associations (Ośmiałowski et al., 2010).

Luminescence and Photophysical Properties

- Research has shown that certain complexes involving derivatives of this compound exhibit enhanced luminescence lifetimes. The increase in emission lifetime is attributed to the manipulation of the sigma-donor strength of ligands (Duati et al., 2003).

Metal Complexes and Supramolecular Networks

- This compound derivatives are utilized in creating metal complexes and heterometallic supramolecular networks. These materials are significant for their potential applications in areas like molecular electronics and materials science (Veliks et al., 2014).

Catalytic and Synthesis Applications

- Some derivatives of this compound are instrumental in catalytic processes, such as the aminomethylation reaction of ortho-pyridyl C-H bonds, showcasing their versatility in organic synthesis (Nagae et al., 2015).

Spin-Crossover Materials

- Certain iron(II) complexes containing this compound exhibit thermal and light-induced spin-transitions. These materials are of interest for their potential use in information storage and sensors (Pritchard et al., 2009).

Chemosensors

- This compound has been studied as a chemosensor for fluoride ions, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Chetia & Iyer, 2008).

Mecanismo De Acción

The mechanism of action for 2,6-Bis-trifluoromethyl-pyridin-4-ylamine is not specified in the search results. It’s worth noting that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety data sheet indicates that 2,6-Bis-trifluoromethyl-pyridin-4-ylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Propiedades

IUPAC Name |

2,6-bis(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F6N2/c8-6(9,10)4-1-3(14)2-5(15-4)7(11,12)13/h1-2H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSPGGWCQFNRNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.